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Compound of Interest

Compound Name: HS-Peg7-CH2CH2cooh

Cat. No.: B12424817 Get Quote

This technical guide provides a comprehensive overview of the chemical properties,

experimental protocols, and applications of HS-PEG7-CH2CH2COOH, a heterobifunctional

polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and

drug development professionals working in bioconjugation, drug delivery, and materials

science.

Core Chemical Properties
HS-PEG7-CH2CH2COOH is a versatile crosslinking reagent characterized by a thiol group (-

SH) at one end and a carboxylic acid group (-COOH) at the other, connected by a seven-unit

polyethylene glycol spacer. This structure imparts both hydrophilicity and reactive functionality,

making it a valuable tool in biological and chemical research.[1][2][3][4][5]

Physicochemical Data
The fundamental physicochemical properties of HS-PEG7-CH2CH2COOH are summarized in

the table below.
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Property Value Source

Molecular Formula C17H34O9S

Molecular Weight 414.51 g/mol

Appearance White Solid or Colorless Liquid

Storage Conditions
-18°C, protected from light and

oxygen

Solubility and Acidity
HS-PEG7-CH2CH2COOH exhibits good solubility in a range of solvents due to its hydrophilic

PEG chain. General pKa values for the functional groups are also provided.

Property Description Source

Solubility

Soluble in common aqueous

solutions and most organic

solvents such as Dimethyl

Sulfoxide (DMSO) and

Dimethylformamide (DMF).

pKa (Thiol)

Approximately 10. The

reactivity of the thiol group

increases at pH values above

its pKa due to the formation of

the more nucleophilic thiolate

anion.

pKa (Carboxylic Acid)

Approximately 4-5. The

carboxylic acid can be

deprotonated at neutral pH,

making it reactive towards

coupling agents.

Reactivity and Bioconjugation
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The heterobifunctional nature of HS-PEG7-CH2CH2COOH allows for selective and sequential

conjugation to two different molecules.

Thiol Group Reactivity
The thiol group is highly reactive towards maleimides, sulfhydryl-reactive reagents, and the

surfaces of noble metals like gold. The reaction with maleimides to form a stable thioether bond

is a common strategy in bioconjugation. The kinetics of this reaction are pH-dependent, with

faster rates observed at higher pH. To control the reaction speed, using acidic buffers can be

beneficial.

Carboxylic Acid Group Reactivity
The terminal carboxylic acid can be coupled to primary amines to form a stable amide bond.

This reaction is typically mediated by carbodiimides, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or

its water-soluble analog, Sulfo-NHS. The activation of the carboxylic acid with EDC/NHS is

most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is optimal at a

pH of 7-8.

Experimental Protocols
The following sections provide detailed methodologies for the characterization and application

of HS-PEG7-CH2CH2COOH.

Characterization Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum to confirm the structure of HS-PEG7-
CH2CH2COOH is as follows:

Sample Preparation: Dissolve 5-10 mg of HS-PEG7-CH2CH2COOH in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Acquisition:
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Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire a standard one-dimensional proton spectrum with a spectral width of

approximately -2 to 14 ppm.

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Expected Chemical Shifts:

PEG backbone: A complex multiplet around 3.6 ppm.

-CH₂-S-: A triplet adjacent to the thiol group.

-CH₂-COOH: A triplet adjacent to the carboxylic acid.

-SH: A broad singlet, the chemical shift of which can vary depending on concentration and

solvent.

-COOH: A broad singlet at a downfield chemical shift (typically >10 ppm).

3.1.2. Mass Spectrometry (MS)

To determine the molecular weight and purity of HS-PEG7-CH2CH2COOH:

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent

compatible with the ionization source (e.g., water/acetonitrile for electrospray ionization -

ESI).

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source

(e.g., ESI).

Analysis: Acquire the mass spectrum in either positive or negative ion mode.

Expected Results:

In positive ion mode, the protonated molecule [M+H]⁺ at m/z corresponding to the

molecular weight plus a proton.

In negative ion mode, the deprotonated molecule [M-H]⁻.
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Fragmentation of the PEG chain may be observed, typically with losses of ethylene glycol

units (44 Da). Fragmentation may also occur near the functional groups.

Application Protocols
3.2.1. Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of HS-PEG7-
CH2CH2COOH to a primary amine-containing molecule.

Activation:

Dissolve HS-PEG7-CH2CH2COOH in an appropriate buffer (e.g., 0.1 M MES, pH 4.7-6.0).

Add a molar excess of EDC and NHS (or Sulfo-NHS for aqueous reactions). A typical

molar ratio is 1:2:1 (PEG:EDC:NHS).

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation:

Add the amine-containing molecule to the activated PEG solution. The reaction with the

amine is more efficient at a slightly higher pH (7-8), so the pH may be adjusted with a

suitable buffer (e.g., PBS).

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching and Purification:

Quench the reaction by adding a small molecule with a primary amine (e.g.,

hydroxylamine or Tris buffer).

Purify the conjugate using appropriate techniques such as dialysis, size-exclusion

chromatography, or affinity chromatography to remove unreacted reagents.

3.2.2. Functionalization of Gold Nanoparticles (AuNPs)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12424817?utm_src=pdf-body
https://www.benchchem.com/product/b12424817?utm_src=pdf-body
https://www.benchchem.com/product/b12424817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the attachment of the thiol group of HS-PEG7-CH2CH2COOH to the

surface of gold nanoparticles.

Nanoparticle Preparation: Synthesize or obtain a suspension of citrate-stabilized gold

nanoparticles in an aqueous solution.

PEGylation:

Add a solution of HS-PEG7-CH2CH2COOH to the AuNP suspension. A significant molar

excess of the PEG linker is typically used.

Stir the mixture gently at room temperature for 12-24 hours to allow for the formation of

the gold-thiol bond.

Purification:

Remove excess and unbound PEG linker by centrifugation.

Resuspend the nanoparticle pellet in a fresh buffer or deionized water. Repeat the

centrifugation and resuspension steps several times to ensure complete removal of

unreacted PEG.

Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental

workflows described above.
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Amine Coupling Experimental Workflow
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Gold Nanoparticle Functionalization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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